Cas no 2172267-68-2 (3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid)

3-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include an Fmoc-protected amino group, an iodophenyl moiety for further functionalization, and a difluoropropanoic acid backbone, which enhances metabolic stability and conformational rigidity. The iodine substituent offers versatility in cross-coupling reactions, while the Fmoc group facilitates solid-phase peptide synthesis. This compound is particularly valuable in the development of peptide-based therapeutics and probes, where its fluorinated structure can improve binding affinity and pharmacokinetic properties. Its high purity and well-defined reactivity make it a reliable intermediate for advanced chemical synthesis.
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid structure
2172267-68-2 structure
Product name:3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid
CAS No:2172267-68-2
MF:C25H19F2IN2O5
MW:592.330045938492
CID:5895803
PubChem ID:165807624

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid
    • EN300-1512415
    • 3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}-2,2-difluoropropanoic acid
    • 2172267-68-2
    • Inchi: 1S/C25H19F2IN2O5/c26-25(27,23(32)33)13-29-22(31)14-9-15(28)11-16(10-14)30-24(34)35-12-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21H,12-13H2,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: YSVCBQOUBTYOPH-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(NCC(C(=O)O)(F)F)=O)C=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 592.03068g/mol
  • Monoisotopic Mass: 592.03068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 778
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 105Ų

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1512415-250mg
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}-2,2-difluoropropanoic acid
2172267-68-2
250mg
$3099.0 2023-09-27
Enamine
EN300-1512415-50mg
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}-2,2-difluoropropanoic acid
2172267-68-2
50mg
$2829.0 2023-09-27
Enamine
EN300-1512415-1.0g
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}-2,2-difluoropropanoic acid
2172267-68-2
1g
$0.0 2023-06-05
Enamine
EN300-1512415-500mg
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}-2,2-difluoropropanoic acid
2172267-68-2
500mg
$3233.0 2023-09-27
Enamine
EN300-1512415-2500mg
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}-2,2-difluoropropanoic acid
2172267-68-2
2500mg
$6602.0 2023-09-27
Enamine
EN300-1512415-100mg
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}-2,2-difluoropropanoic acid
2172267-68-2
100mg
$2963.0 2023-09-27
Enamine
EN300-1512415-1000mg
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}-2,2-difluoropropanoic acid
2172267-68-2
1000mg
$3368.0 2023-09-27
Enamine
EN300-1512415-5000mg
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}-2,2-difluoropropanoic acid
2172267-68-2
5000mg
$9769.0 2023-09-27
Enamine
EN300-1512415-10000mg
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}-2,2-difluoropropanoic acid
2172267-68-2
10000mg
$14487.0 2023-09-27

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid Related Literature

Additional information on 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid

Introduction to 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic Acid (CAS No. 2172267-68-2)

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2172267-68-2, represents a confluence of advanced chemical synthesis and biological activity, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid is characterized by its intricate arrangement of functional groups, including an iodophenyl moiety, a fluoren-9-yl substituent, and a difluoropropanoic acid backbone. These elements contribute to its unique chemical properties and biological interactions, which are being explored for their potential in modulating various biological pathways.

In recent years, there has been a growing interest in the development of novel compounds that can interact with biological targets in a highly specific manner. The presence of the iodophenyl group in this compound suggests potential applications in radioligand therapy, where such moieties are often used for targeted imaging and treatment of diseases such as cancer. The fluoren-9-yl moiety, on the other hand, is known for its stability and compatibility with biological systems, making it an attractive component for drug design.

The difluoropropanoic acid backbone introduces additional complexity to the molecule, providing both metabolic stability and the ability to engage with biological enzymes and receptors. This combination of features makes 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid a promising candidate for further investigation in drug discovery.

One of the most compelling aspects of this compound is its potential as a precursor for the development of new therapeutic agents. The< strong’amino-substituted< strong’amino group’, along with the< strong’fluorenylmethoxycarbonyl’(Fmoc) protecting group, provides a versatile platform for further chemical modifications. These modifications can be tailored to enhance specific biological activities, such as receptor binding affinity or metabolic stability.

The< strong’iodine atom’, located on the< strong’phenyl ring’, offers another layer of functionality that can be exploited for therapeutic purposes. Iodine-containing compounds are well-known for their ability to participate in various biochemical reactions, including those involving thyroid hormones and other metabolic pathways. This makes< strong’3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid a particularly interesting candidate for investigating its role in these processes.

In the context of current research trends, there is a significant focus on developing small molecules that can modulate protein-protein interactions (PPIs). The< strong’fluorenylmethoxycarbonyl’(Fmoc) group is often used in peptide synthesis but also serves as a protecting group in more complex organic molecules. Its stability and compatibility with biological systems make it an ideal candidate for use in drug design.

The< strong’difluoropropanoic acid’ moiety is another key feature that contributes to the compound's potential as a therapeutic agent. Difluorinated compounds have been shown to exhibit enhanced bioavailability and metabolic stability compared to their non-fluorinated counterparts. This property is particularly valuable in drug development, where maintaining the integrity of a drug molecule throughout its biological journey is crucial.

Furthermore, the< strong’iodophenyl’ group has been extensively studied for its applications in medicinal chemistry. Iodine is known to participate in various biochemical reactions, including those involving thyroid hormones and other metabolic pathways. This makes< strong’3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid a particularly interesting candidate for investigating its role in these processes.

The synthesis of< strong’3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}-2,2-difluoropropanoic acid

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